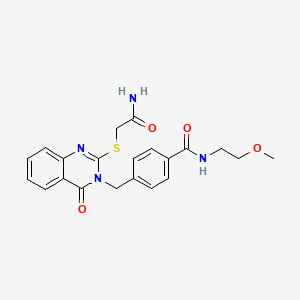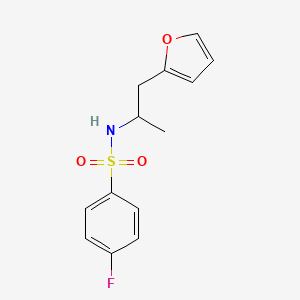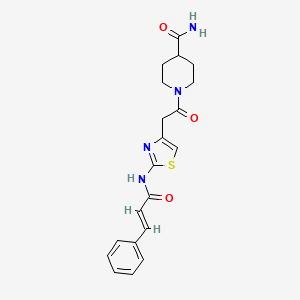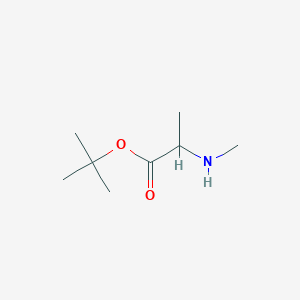
3-(Methoxycarbonyl)naphthalen-2-yl 2-chloropyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methoxycarbonyl)naphthalen-2-yl 2-chloropyridine-3-carboxylate, also known as MCN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. MCN is a heterocyclic compound that contains a naphthalene ring and a pyridine ring, making it a versatile building block for the synthesis of various biologically active molecules.
作用機序
The mechanism of action of 3-(Methoxycarbonyl)naphthalen-2-yl 2-chloropyridine-3-carboxylate is not fully understood, but it is believed to involve the inhibition of various cellular signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. 3-(Methoxycarbonyl)naphthalen-2-yl 2-chloropyridine-3-carboxylate has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway.
Biochemical and Physiological Effects:
3-(Methoxycarbonyl)naphthalen-2-yl 2-chloropyridine-3-carboxylate has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of various cellular signaling pathways. 3-(Methoxycarbonyl)naphthalen-2-yl 2-chloropyridine-3-carboxylate has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
実験室実験の利点と制限
3-(Methoxycarbonyl)naphthalen-2-yl 2-chloropyridine-3-carboxylate has several advantages as a research tool, including its high potency and selectivity against cancer cells and its ability to inhibit various cellular signaling pathways. However, 3-(Methoxycarbonyl)naphthalen-2-yl 2-chloropyridine-3-carboxylate also has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on 3-(Methoxycarbonyl)naphthalen-2-yl 2-chloropyridine-3-carboxylate, including the development of more potent and selective analogs, the investigation of its mechanism of action, and the evaluation of its potential applications in drug discovery and material science. 3-(Methoxycarbonyl)naphthalen-2-yl 2-chloropyridine-3-carboxylate has shown promising results in preclinical studies, and further research is needed to fully understand its potential as a therapeutic agent.
合成法
The synthesis of 3-(Methoxycarbonyl)naphthalen-2-yl 2-chloropyridine-3-carboxylate involves the reaction of 2-chloropyridine-3-carboxylic acid with 3-(methoxycarbonyl)naphthalene-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide bond between the two molecules, resulting in the formation of 3-(Methoxycarbonyl)naphthalen-2-yl 2-chloropyridine-3-carboxylate as a white solid with a high yield.
科学的研究の応用
3-(Methoxycarbonyl)naphthalen-2-yl 2-chloropyridine-3-carboxylate has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, drug discovery, and material science. 3-(Methoxycarbonyl)naphthalen-2-yl 2-chloropyridine-3-carboxylate has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-(Methoxycarbonyl)naphthalen-2-yl 2-chloropyridine-3-carboxylate has also been reported to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
(3-methoxycarbonylnaphthalen-2-yl) 2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO4/c1-23-17(21)14-9-11-5-2-3-6-12(11)10-15(14)24-18(22)13-7-4-8-20-16(13)19/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZHIQJMWZUOAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2C=C1OC(=O)C3=C(N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methoxycarbonyl)naphthalen-2-yl 2-chloropyridine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl 4-[7-hydroxy-4-oxo-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)chromen-3-yl]oxybenzoate](/img/structure/B2480977.png)





![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2480990.png)

